An In-Depth Technical Guide to the Physicochemical Properties of N,N'-Di-BOC-L-cystine
An In-Depth Technical Guide to the Physicochemical Properties of N,N'-Di-BOC-L-cystine
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of N,N'-Di-BOC-L-cystine. It is intended for researchers, scientists, and professionals in the fields of peptide chemistry, drug development, and materials science. This document consolidates key data into structured tables, outlines detailed experimental protocols, and includes visualizations to clarify complex processes involving this critical reagent.
Introduction
N,N'-Di-BOC-L-cystine is a protected derivative of the amino acid L-cystine, where the amino groups of both cysteine residues are protected by tert-butoxycarbonyl (Boc) groups. This protection strategy is fundamental in synthetic chemistry, particularly in solid-phase peptide synthesis (SPPS). The Boc groups prevent the highly reactive amino groups from participating in unwanted side reactions during peptide chain elongation, allowing for the controlled and precise assembly of complex peptide sequences.[1][2]
The molecule's core structure, containing a disulfide bond, makes it an invaluable building block for introducing disulfide bridges into synthetic peptides and proteins. These bridges are crucial for establishing and maintaining the tertiary structure and biological activity of many therapeutic peptides and proteins.[1] This guide details the essential physicochemical characteristics that are critical for its effective use in laboratory and manufacturing settings.
Core Physicochemical Properties
The fundamental properties of N,N'-Di-BOC-L-cystine are summarized below. These parameters are essential for its handling, storage, and application in chemical syntheses.
| Property | Value | References |
| Molecular Formula | C₁₆H₂₈N₂O₈S₂ | [1][][4][5] |
| Molecular Weight | 440.53 g/mol | [][4][5] |
| Appearance | White powder | [1][] |
| Melting Point | 140-150 °C | [1][] |
| Purity | ≥95% (HPLC, CE) | [1][][5] |
| IUPAC Name | (2R)-3-[[(2R)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | [] |
| Synonyms | (Boc-Cys-OH)₂, N,N'-bis[(1,1-Dimethylethoxy)carbonyl]-L-cystine, N,N'-Dicarboxycystine N,N'-Di-tert-butyl Ester | [1][] |
| Storage Conditions | Powder: -20°C (long-term), 0-8°C or 4°C (short-term) | [1][][4] |
Optical Activity
Optical rotation is a critical parameter for confirming the stereochemical integrity of chiral molecules like N,N'-Di-BOC-L-cystine. The specific rotation is measured using polarimetry and is dependent on the concentration and the solvent used.
| Specific Rotation ([α]D²⁰) | Conditions | References |
| -115 ± 4° | c=1 in Acetic Acid | [1] |
| -120 ± 3° | c=2% in Acetic Acid | [5] |
Solubility and Lipophilicity
Solubility: Qualitative solubility information indicates that N,N'-Di-BOC-L-cystine is soluble in organic solvents such as ethyl acetate (used for extraction during synthesis) and acetic acid (used for optical rotation measurements).[1][6] It is poorly soluble in water, especially at acidic pH, which facilitates its precipitation during synthesis workup.[6] The dihydrochloride salt of the parent amino acid, L-cystine, is soluble in 2 M HCl, while L-cystine itself has very low aqueous solubility (0.112 mg/ml at 25 °C).[7]
Lipophilicity: Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a crucial predictor of a molecule's pharmacokinetic behavior, including absorption and distribution.[8] While a specific experimental log P value for N,N'-Di-BOC-L-cystine is not readily available in the cited literature, the presence of two bulky, nonpolar Boc groups and the overall carbon-rich structure suggests significantly higher lipophilicity compared to its parent molecule, L-cystine. An experimental determination would be necessary for a precise value.
Applications in Peptide Synthesis
The primary application of N,N'-Di-BOC-L-cystine is in Boc-chemistry solid-phase peptide synthesis (SPPS) to introduce a stable disulfide bond.[9] This is particularly valuable for synthesizing cyclic peptides and proteins where the disulfide bridge is essential for conformational stability and biological function.[1] The workflow involves incorporating the entire N,N'-Di-BOC-L-cystine unit into the peptide chain, followed by subsequent deprotection and cleavage steps.
Caption: Workflow for incorporating a disulfide bridge using N,N'-Di-BOC-L-cystine in SPPS.
Experimental Protocols
Protocol 6.1: Synthesis of N,N'-Di-BOC-L-cystine
This protocol is adapted from established methods for the N-protection of amino acids.[6]
Materials:
-
L-Cystine (10 g, 41.6 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (24.5 g, 112.3 mmol)
-
9:1 Water:Tetrahydrofuran (THF) (100 mL)
-
6 M Sodium Hydroxide (NaOH)
-
2 N Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
Dissolution: Dissolve L-Cystine in 100 mL of a 9:1 water:THF mixture in a suitable reaction vessel.
-
Basification: Add 6 M NaOH dropwise with stirring until the pH of the solution reaches 10. This deprotonates the amino groups, making them nucleophilic.
-
Boc Protection: Add di-tert-butyl dicarbonate dropwise to the solution. Stir the reaction mixture vigorously for 24 hours at room temperature.
-
Acidification: After 24 hours, acidify the reaction mixture by the dropwise addition of 2 N HCl until the pH reaches 2. This will protonate the carboxyl groups and cause the product to precipitate.
-
Extraction: Extract the solid product from the aqueous mixture using ethyl acetate (3 x 200 mL).
-
Washing: Combine the organic layers and wash sequentially with pH 2 water (2 x 100 mL) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure to yield a white solid.
-
Final Purification: Wash the resulting white solid several times with hexane to remove any unreacted Boc anhydride and other nonpolar impurities. Dry the final product under vacuum. The expected yield is approximately 98%.[6]
Caption: Reaction scheme for the synthesis of N,N'-Di-BOC-L-cystine.
Protocol 6.2: General Method for Purity Analysis by HPLC
While specific conditions are proprietary to manufacturers, a general reversed-phase HPLC (RP-HPLC) method can be used to assess the purity of N,N'-Di-BOC-L-cystine.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% TFA
Procedure:
-
Sample Preparation: Prepare a sample solution of N,N'-Di-BOC-L-cystine in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Chromatography: Inject the sample onto the column. Elute the compound using a linear gradient, for example, from 10% B to 90% B over 20 minutes.
-
Detection: Monitor the elution profile at a wavelength of 210-220 nm.
-
Analysis: The purity is calculated by integrating the peak area of the main component and expressing it as a percentage of the total peak area. Purity levels are typically expected to be ≥98%.[1]
Protocol 6.3: Deprotection of Boc Groups
The Boc groups are acid-labile and are typically removed using strong acids. This step is usually performed concurrently with cleavage from the solid-phase resin in SPPS but can also be done in solution.
Reagents:
-
N,N'-Di-BOC-L-cystine containing peptide
-
Trifluoroacetic Acid (TFA)
-
Scavengers (e.g., triisopropylsilane, water) to prevent side reactions
Procedure:
-
Treat the protected compound with a solution of high-concentration TFA (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Stir the mixture at room temperature for 1-2 hours.
-
The TFA is removed under a stream of nitrogen or by rotary evaporation.
-
The deprotected product is precipitated and washed with cold diethyl ether.
Caption: Acid-catalyzed deprotection of the Boc groups from N,N'-Di-BOC-L-cystine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 4. reactivi.ro [reactivi.ro]
- 5. (Boc-Cys-OH)2 = 98 CE 10389-65-8 [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Lipophilicity of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
